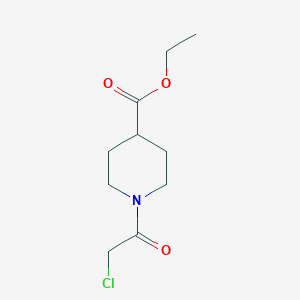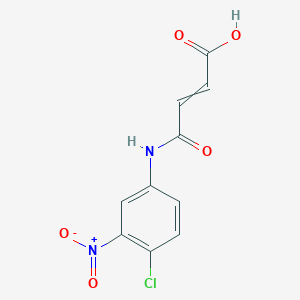
N-(3-氨基苯基)-4-氟苯甲酰胺
描述
N-(3-aminophenyl)-4-fluorobenzamide: is an organic compound that features both an amine group and a fluorobenzamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for various research studies.
科学研究应用
Chemistry: N-(3-aminophenyl)-4-fluorobenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of the fluorine atom can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug discovery.
Industry: In the industrial sector, N-(3-aminophenyl)-4-fluorobenzamide is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-4-fluorobenzamide typically involves the reaction of 3-aminophenylamine with 4-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-aminophenylamine+4-fluorobenzoyl chloride→N-(3-aminophenyl)-4-fluorobenzamide+HCl
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions:
Oxidation: N-(3-aminophenyl)-4-fluorobenzamide can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atom in the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
作用机制
The mechanism of action of N-(3-aminophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity, leading to more effective inhibition or activation of the target. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.
相似化合物的比较
N-(3-aminophenyl)benzamide: Lacks the fluorine atom, which can result in different chemical properties and biological activities.
4-fluorobenzamide:
N-(4-fluorophenyl)benzamide: The position of the fluorine atom is different, leading to variations in chemical behavior and biological effects.
Uniqueness: N-(3-aminophenyl)-4-fluorobenzamide is unique due to the presence of both the amine group and the fluorine atom
属性
IUPAC Name |
N-(3-aminophenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZFORZODOSNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)








![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)

![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)
